Boc-Phe(4-NH-Alloc)
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Overview
Description
Boc-Phe(4-NH-Alloc) is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a phenylalanine (Phe) residue, and an allyloxycarbonyl (Alloc) protecting group on the amino group. This compound is commonly used in peptide synthesis and organic chemistry due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Phe(4-NH-Alloc) typically involves the protection of the amino group of phenylalanine with the Boc group and the protection of the side-chain amino group with the Alloc group. The process generally includes the following steps:
Protection of the α-amino group: The α-amino group of phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the side-chain amino group: The side-chain amino group is protected using allyl chloroformate (Alloc-Cl) in the presence of a base like sodium bicarbonate.
Industrial Production Methods
Industrial production of Boc-Phe(4-NH-Alloc) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Boc-Phe(4-NH-Alloc) undergoes various chemical reactions, including:
Deprotection reactions: Removal of the Boc and Alloc protecting groups under acidic or basic conditions.
Amidation reactions: Formation of amide bonds with carboxylic acids or acid chlorides.
Substitution reactions: Replacement of the Alloc group with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and palladium catalysts for Alloc removal.
Amidation: Carboxylic acids or acid chlorides in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Substitution: Various nucleophiles in the presence of bases.
Major Products
Deprotected phenylalanine derivatives: After removal of Boc and Alloc groups.
Amides: Formed through amidation reactions with carboxylic acids or acid chlorides.
Scientific Research Applications
Boc-Phe(4-NH-Alloc) is widely used in scientific research due to its versatility:
Chemistry: Used in peptide synthesis and as a building block for complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of Boc-Phe(4-NH-Alloc) primarily involves its role as a protected amino acid in peptide synthesis. The Boc and Alloc groups protect the amino groups during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further reactions, such as forming peptide bonds.
Comparison with Similar Compounds
Similar Compounds
Boc-Phe(4-NH-Cbz): Features a benzyloxycarbonyl (Cbz) protecting group instead of Alloc.
Fmoc-Phe(4-NH-Alloc): Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Cbz-Phe(4-NH-Alloc): Combines Cbz and Alloc protecting groups.
Uniqueness
Boc-Phe(4-NH-Alloc) is unique due to its combination of Boc and Alloc protecting groups, which provide orthogonal protection strategies. This allows for selective deprotection and functionalization, making it highly valuable in complex synthetic routes.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(prop-2-enoxycarbonylamino)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-5-10-25-16(23)19-13-8-6-12(7-9-13)11-14(15(21)22)20-17(24)26-18(2,3)4/h5-9,14H,1,10-11H2,2-4H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEIXFHHGFGIKD-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NC(=O)OCC=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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